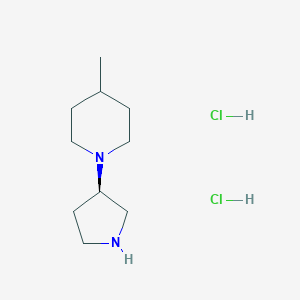
(R)-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a piperidine ring substituted with a pyrrolidine moiety and a methyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for studying the effects of chirality on biological activity.
Medicine
In medicine, ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and solubility make it suitable for formulation into various products.
Mécanisme D'action
The mechanism of action of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride: The enantiomer of the compound, differing in its chiral configuration.
4-Methyl-1-(pyrrolidin-3-yl)piperidine: The non-salt form of the compound.
1-(Pyrrolidin-3-yl)piperidine: Lacks the methyl group, providing a basis for comparison in terms of activity and stability.
Uniqueness
®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other structurally similar compounds. Its dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of ®-4-Methyl-1-(pyrrolidin-3-yl)piperidine dihydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H22Cl2N2 |
|---|---|
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
4-methyl-1-[(3R)-pyrrolidin-3-yl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-9-3-6-12(7-4-9)10-2-5-11-8-10;;/h9-11H,2-8H2,1H3;2*1H/t10-;;/m1../s1 |
Clé InChI |
NKLAPJVQKMEKCX-YQFADDPSSA-N |
SMILES isomérique |
CC1CCN(CC1)[C@@H]2CCNC2.Cl.Cl |
SMILES canonique |
CC1CCN(CC1)C2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
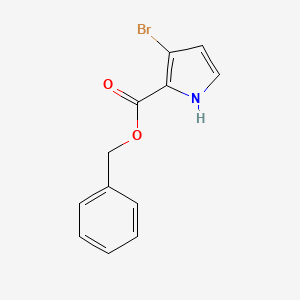
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)

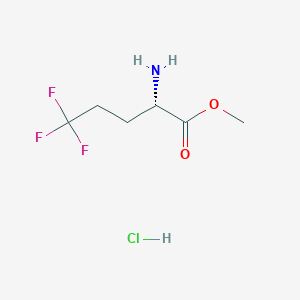


![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

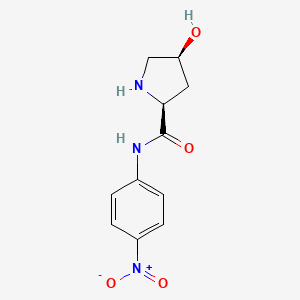
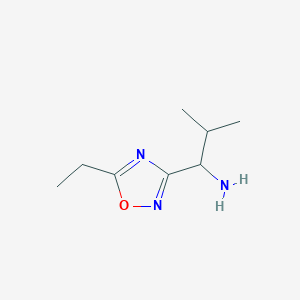

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
